![molecular formula C7H5BFNO2 B591656 (3-Cyano-2-fluorophenyl)boronic acid CAS No. 957121-05-0](/img/structure/B591656.png)
(3-Cyano-2-fluorophenyl)boronic acid
Overview
Description
“(3-Cyano-2-fluorophenyl)boronic acid” is a boronic acid derivative. It is a solid compound with the molecular formula C7H5BFNO2 and a molecular weight of 164.93 . It is also known as 3-Cyano-2-fluorobenzeneboronic Acid .
Molecular Structure Analysis
The molecular structure of “(3-Cyano-2-fluorophenyl)boronic acid” consists of a phenyl ring with a boronic acid group, a cyano group, and a fluorine atom attached. The exact positions of these substituents can vary .Chemical Reactions Analysis
Boronic acids, including “(3-Cyano-2-fluorophenyl)boronic acid”, are known to participate in various chemical reactions. They can interact with diols and strong Lewis bases such as fluoride or cyanide anions, making them useful in various sensing applications . They are also used in Suzuki-Miyaura coupling reactions .Scientific Research Applications
Sensing Applications
Boronic acids, including (3-Cyano-2-fluorophenyl)boronic acid, are increasingly utilized in diverse areas of research. They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . These sensing applications can be homogeneous assays or heterogeneous detection .
Therapeutics
The key interaction of boronic acids with diols allows their utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
Synthetic Applications
Boronic acids are widely used in organic synthesis, catalysis, supramolecular chemistry, and material engineering . Fluorinated boronic acids, such as (3-Cyano-2-fluorophenyl)boronic acid, are of great importance in these areas .
Biochemical Tools
Boronic acids are used as biochemical tools for various purposes, including interference in signaling pathways, enzyme inhibition, and cell delivery systems .
Preparation of Liquid Crystalline Compounds
(3-Cyano-2-fluorophenyl)boronic acid has been used to make novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls by palladium-catalyzed cross-couplings .
Synthesis of Potent Leukotriene B4 Receptor Agonists This compound has also been used in the synthesis of o-phenylphenols, which are potent leukotriene B4 receptor agonists .
Mechanism of Action
Target of Action
The primary target of (3-Cyano-2-fluorophenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound interacts with the metal catalyst in this reaction .
Mode of Action
The compound participates in the SM cross-coupling reaction through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In transmetalation, the compound, which is formally a nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the SM cross-coupling reaction , which is a key pathway in organic synthesis . This reaction enables the formation of carbon–carbon bonds, which are fundamental in the construction of complex organic molecules . The downstream effects include the synthesis of various organic compounds with diverse structures and functionalities .
Pharmacokinetics
It’s known that the compound is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . These properties could potentially influence its absorption, distribution, metabolism, and excretion, thereby affecting its bioavailability.
Result of Action
The molecular effect of the compound’s action is the formation of new carbon–carbon bonds through the SM cross-coupling reaction . This leads to the synthesis of complex organic molecules . On a cellular level, the effects would depend on the specific organic molecules synthesized and their interactions with cellular components.
Action Environment
Environmental factors can influence the action, efficacy, and stability of (3-Cyano-2-fluorophenyl)boronic acid. The compound is known to be relatively stable and environmentally benign , suggesting that it may be resistant to degradation in
Safety and Hazards
Boronic acids, including “(3-Cyano-2-fluorophenyl)boronic acid”, can be harmful if swallowed, in contact with skin, or if inhaled . They can cause skin irritation and serious eye irritation . Safety precautions should include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
Future Directions
Boronic acids are increasingly being used in diverse areas of research, including sensing applications, biological labeling, protein manipulation and modification, and the development of therapeutics . The specific future directions for “(3-Cyano-2-fluorophenyl)boronic acid” would depend on the results of ongoing and future research in these areas.
properties
IUPAC Name |
(3-cyano-2-fluorophenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BFNO2/c9-7-5(4-10)2-1-3-6(7)8(11)12/h1-3,11-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HENIWPFEWBREIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)C#N)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70659387 | |
Record name | (3-Cyano-2-fluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70659387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Cyano-2-fluorophenyl)boronic acid | |
CAS RN |
957121-05-0 | |
Record name | (3-Cyano-2-fluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70659387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Cyano-2-fluorobenzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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